Pyrene-d10 (CAS 1718-52-1) is a fully deuterated polycyclic aromatic hydrocarbon (PAH) widely procured as a gold-standard internal standard for mass spectrometry and a specialized structural probe in photophysics. By replacing all ten protons on the pyrene core with deuterium, the molecule achieves a precise +10 Da mass shift (m/z 212.31) while retaining the exact chromatographic and extraction behaviors of native pyrene[1]. Beyond analytical chemistry, the heavier C-D bonds significantly suppress non-radiative decay pathways, extending triplet-state lifetimes and making Pyrene-d10 a highly sought-after component for advanced organic room-temperature phosphorescence (RTP) materials and optoelectronic devices [2].
Substituting Pyrene-d10 with unlabeled pyrene (Pyrene-h10) or lower-molecular-weight deuterated PAHs (like Naphthalene-d8) critically compromises both analytical and material performance. In GC-MS workflows, unlabeled pyrene cannot be distinguished from endogenous pyrene in environmental matrices, rendering it useless for isotope dilution quantification [1]. Furthermore, substituting with lighter deuterated PAHs fails to accurately model the extraction recovery and silica-cartridge purification dynamics of 4- to 6-ring PAHs, leading to severe quantification errors[1]. In optoelectronics, native pyrene suffers from rapid triplet-state quenching via C-H bond vibrations, meaning it cannot achieve the ultra-long phosphorescence lifetimes required for state-of-the-art room-temperature phosphorescence (RTP) formulations [2].
Pyrene-d10 provides a definitive +10 Da mass shift compared to native pyrene, allowing for simultaneous co-elution in gas chromatography without signal interference. When monitored in Selected Ion Monitoring (SIM) mode, Pyrene-d10 (m/z 212) completely isolates the internal standard signal from the target analyte (m/z 202), ensuring precise calibration [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) separation |
| Target Compound Data | m/z 212 (Pyrene-d10) |
| Comparator Or Baseline | m/z 202 (Pyrene-h10) |
| Quantified Difference | +10 Da mass shift enabling baseline resolution |
| Conditions | GC-MS Selected Ion Monitoring (SIM) mode |
Enables exact isotopic dilution mass spectrometry, ensuring baseline separation of signals for precise environmental and food safety testing.
In complex aerosol and biomass extraction protocols, Pyrene-d10 serves as an essential surrogate to correct for matrix effects and fractionation. Studies utilizing Accelerated Solvent Extraction (ASE) at 100 °C and 1500 psi show that Pyrene-d10 accurately tracks the recovery of 4- to 6-ring PAHs (achieving near 100% recovery tracking), whereas lighter 2- to 3-ring surrogates only achieve ~85% recovery[1].
| Evidence Dimension | Extraction recovery efficiency |
| Target Compound Data | Near 100% recovery tracking for 4- to 6-ring PAHs |
| Comparator Or Baseline | ~85% recovery tracking (Lower-ring PAH surrogates) |
| Quantified Difference | ~15% improvement in recovery accuracy for heavy PAHs |
| Conditions | Accelerated Solvent Extraction (100 °C, 1500 psi) followed by silica cartridge purification |
Prevents under-reporting of heavy, highly toxic PAHs in regulatory environmental compliance testing.
Deuteration of the pyrene core significantly alters intersystem crossing and triplet-state dynamics. When dispersed in rigid matrices like PMMA, Pyrene-d10 exhibits persistent room-temperature phosphorescence (pRTP) by suppressing non-radiative deactivation pathways associated with C-H vibrational modes. This results in triplet exciton lifetimes that can persist for several seconds, a stark contrast to unlabeled pyrene which suffers from rapid thermal deactivation [1].
| Evidence Dimension | Triplet state non-radiative deactivation |
| Target Compound Data | Suppressed C-H vibrational quenching (Persistent RTP > 1s) |
| Comparator Or Baseline | Rapid thermal deactivation (< milliseconds) (Pyrene-h10) |
| Quantified Difference | Orders of magnitude extension in persistent emission time |
| Conditions | Dispersed in rigid PMMA matrix under ambient conditions |
Crucial for the procurement of dopants in long-afterglow optoelectronics and time-resolved imaging sensors.
Pyrene-d10 is specifically engineered for trace doping in advanced host-guest systems. Formulations utilizing a 4,4′-Br dibenzyl isophthalate (DBI) host doped with just 0.01 wt% Pyrene-d10 achieve highly efficient room-temperature phosphorescence. The rigid host restricts molecular motion while the deuterated guest minimizes internal conversion, yielding superior afterglow characteristics compared to standard polymeric host systems with non-deuterated guests [1].
| Evidence Dimension | Optimal dopant concentration for RTP |
| Target Compound Data | 0.01 wt% guest doping |
| Comparator Or Baseline | Higher loading requirements for non-deuterated guests |
| Quantified Difference | Achieves persistent RTP at ultra-low trace concentrations |
| Conditions | Host-guest matrix (4,4′-Br DBI host) under ambient conditions |
Lowers material consumption and cost while maximizing luminescent performance in commercial anti-counterfeiting formulations.
Pyrene-d10 is a mandated or highly recommended internal standard in regulatory frameworks like EPA Method 525.1. Its exact structural match to native pyrene combined with a +10 Da mass shift ensures precise isotope dilution GC-MS quantification of semi-volatile organic compounds in drinking water, soil, and atmospheric aerosols [1].
In complex matrix extractions, Pyrene-d10 is the optimal surrogate standard to monitor and correct for the recovery efficiency of 4- to 6-ring PAHs. Its robust tracking capabilities prevent the under-reporting of heavy PAHs during silica cartridge purification steps [2].
Due to its suppressed non-radiative decay and extended triplet exciton lifetime, Pyrene-d10 is utilized as a premium dopant in pRTP optoelectronics. The heavier C-D bonds enhance the thermal and operational stability of the emissive layer, prolonging overall device lifetime and afterglow duration [3].
The ability of Pyrene-d10 to act as a highly efficient triplet-state guest at ultra-low concentrations (e.g., 0.01 wt%) in rigid matrices makes it ideal for formulating long-afterglow RTP materials. These formulations are heavily procured for advanced anti-counterfeiting encryption, optical sensing, and time-resolved bio-imaging [4].
Irritant